molecular formula C6H3F3O B1360223 2,4,5-Trifluorophenol CAS No. 2268-16-8

2,4,5-Trifluorophenol

Cat. No.: B1360223
CAS No.: 2268-16-8
M. Wt: 148.08 g/mol
InChI Key: ODGMYCITQAIRCI-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenol is a useful research compound. Its molecular formula is C6H3F3O and its molecular weight is 148.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,4,5-Trifluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidases and dehydrogenases. These interactions often involve the oxidation or reduction of the compound, leading to various biochemical transformations. For instance, peroxidases can oxidize this compound, resulting in the formation of reactive intermediates that can further interact with other biomolecules . Additionally, dehydrogenases can facilitate the reduction of this compound, impacting its biochemical properties and reactivity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound can alter metabolic fluxes and the levels of certain metabolites, affecting overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain dehydrogenases by binding to their active sites . This inhibition can result in changes in the metabolic pathways regulated by these enzymes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of this compound can also have distinct biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular responses and overall organism health . It is crucial to carefully consider dosage levels in experimental studies to avoid potential toxicity and adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by enzymes such as dehydrogenases and peroxidases, leading to the formation of reactive intermediates and other metabolites . These metabolic transformations can impact the overall metabolic flux and the levels of specific metabolites within cells. Additionally, this compound can influence the activity of key metabolic enzymes, further modulating metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, the localization of this compound to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .

Properties

IUPAC Name

2,4,5-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMYCITQAIRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177212
Record name Phenol, 2,4,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-16-8
Record name Phenol, 2,4,5-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trifluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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